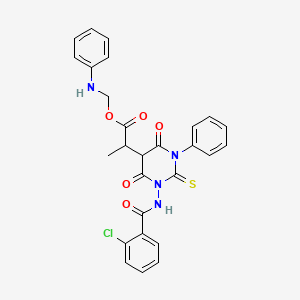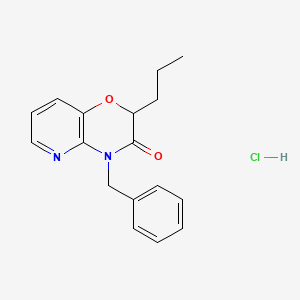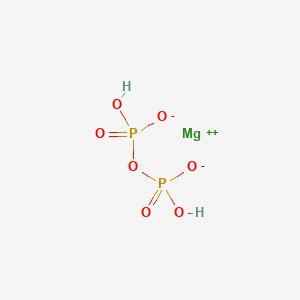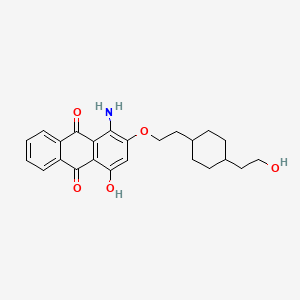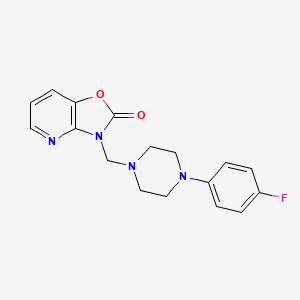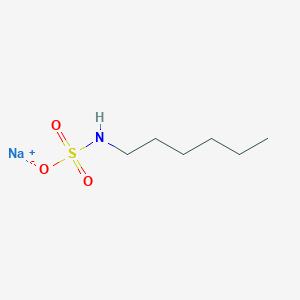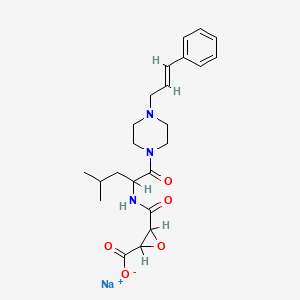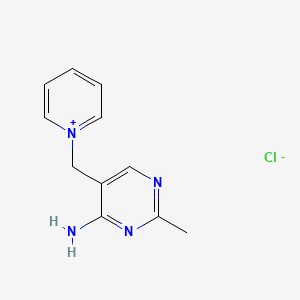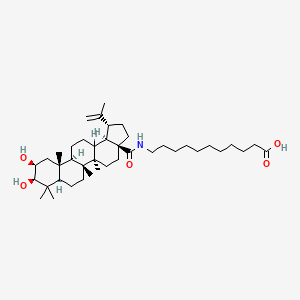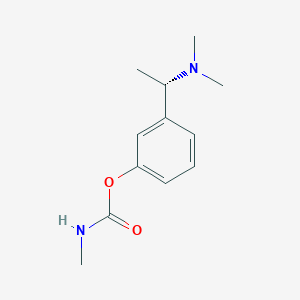
Miotine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was the first synthetic carbamate used clinically and is known for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . Unlike its analog neostigmine, Miotine, (S)- does not have a quaternary ammonium group, allowing it to exist as an uncharged free base and potentially cross the blood-brain barrier .
Vorbereitungsmethoden
The preparation of Miotine, (S)- involves the synthesis of its stereoisomers. The process typically starts with the methyl urethane of α-m-hydroxyphenylethyldimethylamine. This compound contains an asymmetric carbon atom, making it capable of resolution into its stereoisomers . The synthetic route involves the reaction of 3-[1-(Dimethylamino)ethyl]phenol with methyl isocyanate under controlled conditions to form Miotine, (S)-. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
Miotine, (S)- undergoes various chemical reactions, including:
Oxidation: Miotine, (S)- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Miotine, (S)- to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
Miotine, (S)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase inhibition and potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating conditions like myasthenia gravis and Alzheimer’s disease due to its ability to enhance cholinergic transmission.
Industry: Utilized in the development of pesticides and insecticides due to its anticholinesterase activity
Wirkmechanismus
Miotine, (S)- exerts its effects by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission. The molecular targets of Miotine, (S)- include the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue, blocking the enzyme’s activity. This inhibition can affect various pathways involved in neurotransmission and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Miotine, (S)- is unique compared to other similar compounds due to its lack of a quaternary ammonium group, allowing it to cross the blood-brain barrier. Similar compounds include:
Neostigmine: Contains a quaternary ammonium group, limiting its ability to cross the blood-brain barrier.
Physostigmine: Another anticholinesterase inhibitor with a different chemical structure and ability to cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine but with a longer duration of action
Miotine, (S)- stands out due to its unique chemical properties and potential for central nervous system effects.
Eigenschaften
CAS-Nummer |
1070660-29-5 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1 |
InChI-Schlüssel |
KQOUPMYYRQWZLI-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



